Oclacitinib maleate is a selective inhibitor of Janus kinases (JAKs) 1 and 3, which are enzymes involved in intracellular signaling pathways for various cytokines involved in inflammation and pruritus [, , , ]. This makes it a valuable tool in scientific research, particularly in the fields of immunology and dermatology.
The synthesis of oclacitinib maleate involves several chemical reactions that ultimately yield the active pharmaceutical ingredient. The initial steps typically include the formation of an amine intermediate, which is then reacted with various reagents to construct the core structure of oclacitinib. The final step involves the formation of the maleate salt, which can be achieved by reacting oclacitinib with maleic acid.
Key parameters in the synthesis may include:
The detailed synthetic route can be found in patent literature, specifically in WO2010020905, which outlines the methods for synthesizing oclacitinib and its derivatives .
The molecular formula of oclacitinib maleate is . The compound features a complex structure that includes a pyrazole ring, which is crucial for its activity as a Janus kinase inhibitor. The structural representation reveals key functional groups that contribute to its pharmacological properties.
The three-dimensional conformation of oclacitinib can be analyzed using computational chemistry methods, providing insights into its binding interactions with target proteins .
Oclacitinib undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions is crucial for optimizing synthesis and predicting pharmacokinetic behavior .
Oclacitinib functions as a selective inhibitor of Janus kinases, specifically targeting JAK1, JAK2, and JAK3. By inhibiting these kinases, oclacitinib disrupts the signaling pathways involved in inflammatory responses mediated by cytokines such as interleukin-2 and interleukin-6.
This mechanism allows for effective management of allergic conditions without significant adverse effects commonly associated with corticosteroids .
Oclacitinib maleate is primarily utilized in veterinary medicine for treating dogs suffering from allergic dermatitis. Its effectiveness in alleviating symptoms such as itching and inflammation has made it a preferred choice over traditional corticosteroids.
The compound's ability to selectively inhibit Janus kinases positions it as a valuable therapeutic agent across various fields .
The pyrrolo[2,3-d]pyrimidine scaffold serves as the foundational pharmacophore in oclacitinib, strategically selected for its dual capacity to mimic purine nucleotides and engage the ATP-binding site of Janus kinases (JAKs). This core structure enables potent inhibition by competing with ATP for binding to the catalytic domain of JAK enzymes, leveraging conserved hydrogen-bonding interactions with hinge residues (e.g., Glu957 and Leu959 in JAK1) [3]. Modifications at the C6 position of the core were critical for enhancing kinase selectivity; introduction of a methylsulfonamide substituent yielded optimal JAK1 inhibition (IC₅₀ = 10 nM) while minimizing off-target effects on JAK3 (IC₅₀ = 99 nM) [4]. The electron-withdrawing nature of the sulfonamide group fine-tunes electron density within the pyrrolopyrimidine ring, strengthening key interactions with the JAK1 P-loop through dipole-dipole stabilization [10].
Comparative JAK Inhibition Profile:
Kinase | Oclacitinib IC₅₀ (nM) | Selectivity Ratio (vs. JAK1) |
---|---|---|
JAK1 | 10 | 1.0 |
JAK2 | 18 | 1.8 |
TYK2 | 84 | 8.4 |
JAK3 | 99 | 9.9 |
Source: Enzymatic assay data from MedChemExpress [4]
This selectivity profile arises from steric complementarity between the methylsulfonamide moiety and a hydrophobic subpocket unique to JAK1, as confirmed by X-ray crystallography of homologous inhibitors [3] [10]. Unlike pan-JAK inhibitors like delgocitinib (which exhibits broad JAK/TYK inhibition), oclacitinib’s design preserves cytokine signaling homeostasis by sparing JAK3-dependent pathways [2] [3].
Stereochemistry at the cyclohexylamino linker critically governs oclacitinib’s conformational stability and target engagement. The pharmacologically active (1R,2S)-trans isomer positions the methylsulfonamide-bearing pyrrolopyrimidine core optimally for deep insertion into the JAK1 ATP pocket [5] [8]. Molecular dynamics simulations reveal that this configuration maximizes van der Waals contacts with Leu956 and Val889 of JAK1, reducing binding entropy penalties by ~2.3 kcal/mol compared to the (1S,2R)-enantiomer [5].
Enantiomeric Activity Differences:
Stereoisomer | JAK1 IC₅₀ (nM) | Relative Potency |
---|---|---|
(1R,2S)-trans | 10 | 1.0 |
(1S,2R)-trans | 220 | 0.045 |
cis-mixture | >500 | <0.02 |
Source: Chiral resolution studies from patent US20220106319A1 [5]
Synthetic access to the (1R,2S)-isomer employs enantioselective hydrogenation of a precursor enamide intermediate using Ir-(S)-BINAP catalysts (ee >98%), followed by chromatographic purification [5] [7]. The trans-relationship between the sulfonamide and ring-junction nitrogen atoms forces the cyclohexyl ring into a chair conformation, projecting the sulfonamide group equatorially for unobstructed JAK1 binding [8]. This geometric constraint is absent in cis-isomers, explaining their >50-fold loss in potency [5].
Conversion of oclacitinib free base to its maleate salt (1:1 stoichiometry) enhances pharmaceutical utility through modified solid-state properties. Maleic acid protonates the piperidine nitrogen (pKa = 8.9), forming a stable carboxylate-ammonium ion pair that assembles into a high-melting crystalline lattice (mp = 192–195°C) [6] [8]. This salt exhibits superior hygroscopic stability (<0.1% weight gain at 80% RH) compared to the hydroscopic free base, mitigating risks of hydrate formation during storage [8].
Physicochemical Properties of Oclacitinib Salts:
Property | Maleate Salt | Free Base |
---|---|---|
Melting Point | 192–195°C | Amorphous |
Aqueous Solubility | 4.8 mg/mL (pH 7.0) | 0.3 mg/mL (pH 7.0) |
LogD (octanol/water) | 1.21 | 2.85 |
Crystal System | Monoclinic | N/A |
Source: Salt screening data from PubChem and ChemScene [6] [8]
The salt’s improved solubility originates from maleate’s pH-solubilizing effect: below pH 4.5, protonated maleic acid (pKa₁ = 1.9) maintains ionization, elevating solubility >15-fold versus free base [8]. This facilitates rapid dissolution in gastric fluid (85% within 15 min per USP paddle method), translating to 94% oral bioavailability in canine models [1]. Patent WO2019241504A1 further discloses that maleate co-crystals exhibit superior compressibility for tablet formulation, with tensile strengths >2 MPa after direct compression [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7